N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-10-4-3-5-11(8-10)18-15(20)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXUFTKSCZTKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Its molecular weight is approximately 373.28 g/mol. The structure features a benzothiazine core, which is known for various pharmacological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to benzothiazine derivatives. The compound this compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC)
In a comparative analysis with other benzothiazine derivatives, compounds exhibited MIC values ranging from 10.7 to 21.4 μmol/mL for effective strains. The most potent derivatives demonstrated significant bactericidal activity, indicating that modifications in the benzothiazine structure can enhance antimicrobial efficacy .
The proposed mechanism of action involves the inhibition of key enzymes in microbial cells. For instance, molecular docking studies suggest that the compound may interact with bacterial ribosomes or inhibit cell wall synthesis. These interactions lead to the disruption of essential cellular processes in bacteria and fungi .
Study 1: Antimicrobial Efficacy
In a study evaluating a series of benzothiazine derivatives, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 15 μmol/mL .
Study 2: Cytotoxicity Assessment
Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed that at higher concentrations (above 50 μmol/mL), the compound exhibited moderate cytotoxicity against several cancer cell lines, including HT-29 (colorectal cancer) and TK-10 (renal cancer), suggesting its potential as an anticancer agent .
Summary of Findings
| Activity | MIC (μmol/mL) | Cytotoxicity (IC50 μmol/mL) | Target Pathogen/Cell Line |
|---|---|---|---|
| Antibacterial | 10.7 - 21.4 | >50 | E. coli, Staphylococcus aureus |
| Antifungal | Not specified | Moderate | Various fungal strains |
| Anticancer | Not applicable | 30 - 70 | HT-29, TK-10 |
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of benzothiazine compounds exhibit promising antimicrobial properties. In particular, studies have shown that compounds containing the benzothiazine moiety can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
N-(3-bromophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has been evaluated for its anticancer potential against several cancer cell lines. The compound's structure allows it to interact with specific molecular targets involved in cancer progression. For instance, molecular docking studies suggest that it may inhibit key enzymes or receptors that are overexpressed in cancer cells .
Case Studies and Research Findings
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.
Chemical Reactions Analysis
Base-Catalyzed Coupling Reactions
The compound is synthesized through nucleophilic substitution between 2-bromo-N-(3-bromophenyl)acetamide and 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives. A representative protocol involves:
Key structural confirmation comes from X-ray crystallography showing:
-
Dihedral angle of 88.83° between acetamide and benzothiazine planes
-
Intramolecular H-bonding (N–H···O=C, 2.12 Å) stabilizes conformation
Acetamide Hydrolysis
Under acidic or basic conditions, the acetamide group undergoes hydrolysis:
| Condition | Product | Application |
|---|---|---|
| 6M HCl, reflux, 6 hr | 2-(3-Oxo-benzothiazinyl)acetic acid | Precursor for ester derivatives |
| NH₃/EtOH, RT, 7 days | Ammonolysis to hydrazide analogs | Bioisosteric modification |
Bromophenyl Cross-Coupling
The 3-bromophenyl group participates in palladium-mediated reactions:
| Reaction Type | Conditions | Yield |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O | 62–68% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine, dioxane | 55–60% |
Note: Steric hindrance from the benzothiazinone reduces yields compared to simpler aryl bromides .
Base-Induced Ring Rearrangements
Treatment with t-BuOK induces diaza-Wittig rearrangements:
| Base Equiv | Pathway | Product |
|---|---|---|
| 2 equiv | -Wittig rearrangement | 1,2-Benzisothiazole derivatives |
| 6 equiv | -Wittig rearrangement | 1,2-Benzothiazine 1,1-dioxides |
Mechanistic studies (DFT/NMR) reveal:
-
Monoanionic intermediates dominate at low base concentrations
-
Dianionic species form at higher base levels, favoring C–N bond migration
Oxidation/Reduction
The 3-oxo group shows redox versatility:
| Reagent | Product | Biological Relevance |
|---|---|---|
| NaBH₄, MeOH | 3-Hydroxybenzothiazine | Enhanced water solubility |
| DDQ, CH₂Cl₂ | Aromatic dehydrogenation | Extended π-conjugation for optoelectronic uses |
Derivatization for Pharmacological Studies
Structure-activity relationship (SAR) studies highlight:
Stability Considerations
Critical degradation pathways include:
| Stress Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH < 3 | Benzothiazinone ring hydrolysis | 4.2 hr |
| UV light (254 nm) | C–Br bond homolysis | 28 min |
| 40°C/75% RH | Acetamide oxidation to nitrile | 12 days |
This compound’s reactivity profile enables diverse applications in medicinal chemistry and materials science. Recent advances in flow chemistry have improved yields in cross-coupling reactions by 22% compared to batch methods, though challenges remain in controlling stereochemistry during benzothiazinone rearrangements.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound belongs to a series of N-aryl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamides, where the aryl group varies in substituent type (e.g., halogen, nitro, trifluoromethyl) and position (meta, para). Key analogs include:
*Estimated based on bromine’s atomic mass (~79.9).
Key Observations:
- Substituent Position : Meta-substituted derivatives (e.g., 3-Br, 3-Cl) are predicted to exhibit superior antifungal activity compared to para-substituted analogs due to optimal steric interactions with target enzymes .
- Substituent Type : Bulky, lipophilic groups (e.g., Br, CF3) enhance activity by improving membrane permeability and target binding. The trifluoromethyl group (CF3) offers both steric bulk and electron-withdrawing effects, making it particularly potent .
Physicochemical and Crystallographic Properties
- Crystallography : Benzothiazine derivatives exhibit diverse hydrogen-bonding patterns. For example, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide forms N–H⋯O hydrogen bonds, creating layered crystal structures . The bromo analog’s larger substituent may alter packing efficiency and solubility.
- Melting Points and Solubility : Chlorophenyl derivatives (e.g., 4-Cl) have reported melting points of ~200–203°C , while nitro analogs may exhibit higher melting points due to stronger intermolecular interactions. Bromine’s polarizability could lower melting points compared to chlorine.
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., 66.4° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, C–H⋯F) critical for stability .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with characteristic shifts for the acetamide carbonyl (δ ~170 ppm) and benzothiazine protons (δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 527.8 for [M+H]⁺) .
Advanced Tip : For ambiguous NOESY correlations, combine DFT calculations with experimental data to resolve conformational flexibility .
How can researchers optimize synthetic protocols to address low yields in large-scale production?
Q. Advanced Research Focus
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction dilution to prevent side-product formation .
- Catalytic Additives : 4-Dimethylaminopyridine (DMAP, 0.1 equiv.) accelerates coupling efficiency by 20% in microwave-assisted reactions .
- In-Line Monitoring : Use FTIR or HPLC to track reaction progress and identify bottlenecks (e.g., incomplete activation of carboxylic acid) .
Data-Driven Approach : Design-of-experiment (DoE) models can optimize variables like temperature (25–50°C) and reagent ratios .
How should discrepancies in reported biological activity (e.g., antidiabetic vs. anticonvulsant) be analyzed?
Advanced Research Focus
Contradictions in pharmacological data may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK-293 vs. HepG2) or glucose uptake measurement protocols .
- Structural Analogues : Substituent effects (e.g., bromo vs. chloro at the phenyl ring) alter target selectivity. Compare with derivatives like N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]acetamide .
- Metabolic Stability : Evaluate hepatic microsomal degradation to assess bioavailability differences .
Resolution Strategy : Standardize assays using WHO guidelines and validate activity in in vivo models (e.g., streptozotocin-induced diabetic rats) .
What intermolecular interactions stabilize the crystal lattice, and how do they influence solubility?
Q. Advanced Research Focus
- Hydrogen Bonds : N–H⋯O (2.89 Å) and C–H⋯F (3.02 Å) interactions form infinite chains along the [100] axis, reducing solubility in non-polar solvents .
- π-Stacking : Offset stacking (3.5–4.0 Å) between benzothiazine and bromophenyl rings contributes to crystallinity but complicates amorphous solid dispersion formulations .
Implications : Solubility can be enhanced via co-crystallization with succinic acid or PEG-based excipients .
How do structural modifications at the benzothiazine ring impact biological activity?
Q. Advanced Research Focus
- Keto Group (3-Oxo) : Essential for hydrogen bonding with target proteins (e.g., PPAR-γ in antidiabetic activity). Replacement with thione (3-thioxo) reduces potency by 40% .
- Substituent Position : 3-Bromo on phenyl enhances lipophilicity (logP ~2.8) compared to 4-bromo derivatives (logP ~2.5), improving blood-brain barrier penetration for CNS targets .
SAR Strategy : Synthesize derivatives with fluorinated or methoxy groups at the benzothiazine 4-position and screen via molecular docking against kinase libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
